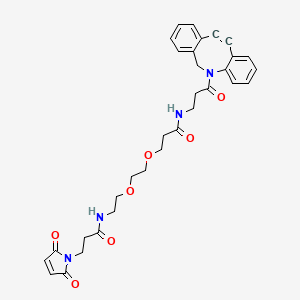

DBCO-NHCO-PEG2-maleimide

Description

Significance of Heterobifunctional Linkers in Chemical Biology Research

Heterobifunctional linkers, also known as crosslinkers, are reagents that possess two different reactive groups at their ends. chemscene.comscbt.com This dual-reactivity is crucial in scientific research as it allows for the sequential and specific covalent joining of two distinct molecular entities, such as a protein and a drug molecule, or a peptide and a fluorescent probe. scbt.comthermofisher.com This step-wise approach minimizes the formation of undesirable products from self-coupling or polymerization, which can be a significant issue with homobifunctional linkers (linkers with two identical reactive groups). chemscene.com

The utility of heterobifunctional linkers is extensive and spans numerous applications in chemical biology and pharmaceutical development. They are fundamental in:

Studying Molecular Interactions : Researchers use these linkers to investigate protein-protein, protein-DNA, and protein-ligand interactions, which provides insight into cellular signaling pathways and structural biology. scbt.com

Creating Bioconjugates : They are essential for building complex molecular architectures like antibody-drug conjugates (ADCs), where a cytotoxic drug is attached to an antibody to target cancer cells specifically. axispharm.combldpharm.com

Developing Advanced Biomaterials : Linkers are used to immobilize biomolecules onto surfaces for applications such as biosensors, diagnostic assays, and targeted drug delivery systems. scbt.comnih.gov

Synthesizing PROTACs : These linkers form the bridge in PROTACs, connecting a ligand for a target protein with a ligand for an E3 ubiquitin ligase, thereby hijacking the cell's own protein degradation machinery to eliminate disease-causing proteins. targetmol.combldpharm.com

Architectural Overview of DBCO-NHCO-PEG2-maleimide Components

The specific functionality of this compound arises from the unique properties of its three constituent parts. The molecule is designed for maximum efficiency, stability, and biocompatibility in complex biological environments.

| Component | Reactive Partner | Chemistry Type | Key Feature |

| DBCO | Azide (B81097) (-N3) | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Copper-free, bioorthogonal reaction. broadpharm.com |

| PEG2 Spacer | (none) | Hydrophilic Spacer | Enhances solubility and reduces steric hindrance. axispharm.comprecisepeg.com |

| Maleimide (B117702) | Thiol (-SH) | Michael Addition | Highly selective reaction with cysteine residues. tocris.combiosyn.com |

The Dibenzocyclooctyne (DBCO) group is a type of strained cyclic alkyne. This molecular tension makes it exceptionally reactive toward azide-containing molecules through a reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). iris-biotech.de SPAAC is a cornerstone of "click chemistry," a class of reactions that are rapid, specific, and high-yielding.

A critical advantage of the DBCO-azide reaction is that it is bioorthogonal and copper-free. lumiprobe.com Unlike earlier versions of click chemistry that required a cytotoxic copper catalyst, SPAAC can proceed under mild, physiological conditions (neutral pH, moderate temperature) without interfering with or being affected by other functional groups present in complex biological systems like living cells. This high specificity and biocompatibility make DBCO an ideal handle for labeling proteins, nucleic acids, and other biomolecules in vivo. broadpharm.com The reaction between DBCO and an azide forms a stable triazole linkage.

The middle component of the linker is a short, discrete polyethylene (B3416737) glycol (PEG) spacer, specifically one containing two ethylene (B1197577) glycol units (-CH₂−CH₂−O−). broadpharm.comchempep.com PEG linkers are widely used in bioconjugation to improve the properties of the resulting conjugate. axispharm.comprecisepeg.com

Key benefits imparted by the PEG spacer include:

Improved Solubility : PEG is highly hydrophilic, which increases the water solubility of hydrophobic molecules it is attached to. axispharm.comprecisepeg.com

Enhanced Stability : The PEG chain can create a hydration shell around the attached molecule, protecting it from enzymatic degradation. precisepeg.comchempep.com

Reduced Immunogenicity : PEGylation, the process of attaching PEG chains, can mask the conjugate from the host's immune system, reducing the likelihood of an immune response. precisepeg.comchempep.com

Minimized Steric Hindrance : The flexible PEG chain acts as a spacer, physically separating the two conjugated molecules to ensure they can both fold correctly and access their respective targets without interference. precisepeg.com

The maleimide group is an electrophilic compound that serves as the second reactive handle of the linker. biosyn.com It exhibits high selectivity for reaction with nucleophilic sulfhydryl (thiol) groups, which are found in the side chains of cysteine residues in proteins and peptides. tocris.combiosyn.com The reaction, a Michael addition, proceeds efficiently under mild, physiological conditions (typically pH 7.0-7.5) to form a stable thioether bond. tocris.combiosyn.com

Structure

2D Structure

Properties

IUPAC Name |

N-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethyl]-3-(2,5-dioxopyrrol-1-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H34N4O7/c37-28(14-18-35-30(39)11-12-31(35)40)34-17-20-43-22-21-42-19-15-29(38)33-16-13-32(41)36-23-26-7-2-1-5-24(26)9-10-25-6-3-4-8-27(25)36/h1-8,11-12H,13-23H2,(H,33,38)(H,34,37) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNZYXLRPJHTQSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCOCCOCCNC(=O)CCN4C(=O)C=CC4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H34N4O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

586.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Foundations of Reactivity

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Chemistry via DBCO Moiety

The DBCO moiety is central to the linker's utility in copper-free click chemistry. Its reactivity is rooted in the significant ring strain of the cyclooctyne (B158145) ring, which dramatically accelerates the [3+2] cycloaddition reaction with azides. acs.orgnih.gov This inherent reactivity obviates the need for the cytotoxic copper catalysts required in traditional click chemistry, making it a highly valuable tool for biological applications. chempep.combiochempeg.com

Reaction Kinetics and Efficiency with Azide-Bearing Biomolecules

The reaction between DBCO and an azide (B81097) is exceptionally fast, leading to the rapid and efficient formation of a stable triazole linkage. biochempeg.cominterchim.fr The rate of this second-order reaction is driven by the release of the approximately 18 kcal/mol of ring strain in the cyclooctyne upon forming the more stable triazole ring. acs.org This high reactivity allows for the use of low concentrations of labeling reagents, which is often desirable in biological experiments. interchim.fr

Several factors can influence the reaction kinetics, including the specific structure of the DBCO derivative and the azide partner, as well as the reaction medium. snmjournals.org For instance, the reaction rate between benzyl (B1604629) azide and DBCO has been reported to be approximately 0.24 M⁻¹s⁻¹. nih.gov Another study determined the second-order rate constant for the reaction of a peptide containing an azide-functionalized amino acid with a PEG-functionalized DBCO to be 0.34 M⁻¹s⁻¹ in HBS buffer (pH 7.4) at 25 °C. researchgate.net The reaction is typically completed within hours at micromolar concentrations. interchim.frresearchgate.net The formation of the triazole product is essentially quantitative and irreversible, resulting in high yields of the desired conjugate. biochempeg.cominterchim.frinterchim.fr

| Reactants | Rate Constant (k₂) | Conditions | Reference |

|---|---|---|---|

| Benzyl Azide + DBCO | 0.24 M⁻¹s⁻¹ | Not specified | nih.gov |

| Azido-Peptide + PEG-DBCO | 0.34 M⁻¹s⁻¹ | HBS buffer (pH 7.4), 25 °C | researchgate.net |

Biocompatibility Considerations for in vitro and ex vivo Applications

The high biocompatibility of the DBCO-azide ligation has been demonstrated in numerous in vitro and ex vivo applications. biochempeg.comvectorlabs.combroadpharm.com The bioorthogonal nature of the reactants ensures that cellular processes are not disrupted during the labeling process. chempep.com This has enabled a wide range of applications, including:

Live Cell Imaging: Cells can be treated with azide-modified metabolic precursors, which are incorporated into biomolecules. Subsequent labeling with a DBCO-functionalized fluorescent probe allows for the visualization of these molecules in their native environment. chempep.com

Cell Surface Engineering: The surfaces of living cells can be chemically remodeled by introducing azide groups and then reacting them with DBCO-containing molecules to attach specific ligands or probes. acs.org

Hydrogel Formation for Tissue Engineering: Biocompatible hydrogels can be formed in the presence of cells by cross-linking azide-modified and DBCO-modified polymers, providing a scaffold for tissue regeneration. nih.govnih.gov

Studies have shown that cells remain viable and functional after being subjected to SPAAC reactions, confirming the non-toxic and non-perturbing nature of this chemistry for cellular and tissue-level studies. acs.orgnih.gov

Thiol-Maleimide Conjugation via Michael Addition

The maleimide (B117702) moiety of DBCO-NHCO-PEG2-maleimide provides a second, orthogonal handle for bioconjugation, specifically targeting sulfhydryl groups. This reaction proceeds via a Michael addition, a well-established and efficient method for forming covalent bonds in biological chemistry. bachem.comvectorlabs.com

Selective Reactivity with Sulfhydryl Groups (e.g., Cysteine Residues)

The maleimide group exhibits high chemoselectivity for sulfhydryl (thiol) groups, which are primarily found on cysteine residues in proteins and peptides. thermofisher.comtocris.com The reaction involves the nucleophilic attack of the thiolate anion on one of the carbon atoms of the maleimide's carbon-carbon double bond. bachem.com

The selectivity of this reaction is highly dependent on the pH of the reaction medium. vectorlabs.comthermofisher.com The optimal pH range for the thiol-maleimide reaction is between 6.5 and 7.5. thermofisher.comresearchgate.net Within this range, the thiol group is sufficiently deprotonated to its more nucleophilic thiolate form, while primary amines (such as those on lysine (B10760008) residues) are largely protonated and thus less reactive. At a pH of 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines. vectorlabs.comresearchgate.netmdpi.com Above pH 7.5, the reactivity with amines increases, leading to a loss of selectivity. vectorlabs.comthermofisher.com

| pH Range | Primary Reactive Partner | Notes |

|---|---|---|

| 6.5 - 7.5 | Sulfhydryl (Thiol) Groups | Optimal range for selective conjugation to cysteine residues. thermofisher.comresearchgate.net |

| > 7.5 | Primary Amines and Sulfhydryls | Reaction becomes competitive, losing selectivity for thiols. vectorlabs.comthermofisher.com |

Formation of Stable Thioether Bonds

The Michael addition of a thiol to a maleimide results in the formation of a stable thioether bond within a succinimidyl ring structure. bachem.comthermofisher.com This covalent linkage is generally considered stable under most physiological conditions. acs.org However, it is important to note that the resulting thiosuccinimide conjugate can undergo a retro-Michael reaction, particularly in the presence of other thiols, which can lead to the exchange of the conjugated molecule. vectorlabs.comnih.gov The stability of this bond can be influenced by the local chemical environment at the conjugation site on the protein. nih.gov Despite this potential for reversal, the thioether bond formed is robust enough for a wide variety of applications where long-term stability is required. acs.orgnih.gov Hydrolysis of the succinimidyl ring can occur at higher pH, which can prevent the reverse reaction and lead to a more permanently stable linkage. vectorlabs.com

Advanced Bioconjugation Methodologies Employing Dbco Nhco Peg2 Maleimide

Site-Specific Functionalization of Biomolecules

The unique architecture of DBCO-NHCO-PEG2-maleimide allows for the precise, site-specific functionalization of complex biological molecules. This capability is crucial for creating well-defined bioconjugates with preserved biological activity.

Cysteine-Directed Modification of Peptides and Proteins

The maleimide (B117702) moiety of this compound is highly reactive towards the sulfhydryl group of cysteine residues within peptides and proteins. acs.org This reaction, a Michael addition, proceeds efficiently under mild physiological conditions (pH 6.5-7.5) to form a stable covalent thioether linkage. vectorlabs.comtocris.com This specificity allows for the directed conjugation of the this compound linker to a specific cysteine residue on a protein's surface.

To achieve site-specificity, several strategies are employed:

Naturally Occurring Cysteines: If a protein has a single, solvent-accessible cysteine residue, it can be directly targeted for conjugation.

Engineered Cysteines: For proteins lacking a suitable cysteine or having multiple cysteines, genetic engineering can be used to introduce a cysteine residue at a specific, desired location for conjugation.

Reduction of Disulfide Bonds: Many proteins contain cysteine residues that are involved in disulfide bonds, which are unreactive with maleimides. tocris.com The reduction of these bonds using reagents like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) can expose free sulfhydryl groups for conjugation. tocris.com

The stability of the resulting thioether bond is a significant advantage over some other conjugation chemistries. For instance, the linkage formed between a cysteine and a cyclooctyne (B158145) has been shown to be more stable to exogenous thiols at physiological pH compared to a cysteine-maleimide conjugate. nih.gov

| Parameter | Condition | Outcome |

|---|---|---|

| Reaction pH | 6.5-7.5 | Optimal for selective reaction with sulfhydryl groups. vectorlabs.com |

| Reaction pH | >7.5 | Increased reactivity towards primary amines and hydrolysis of the maleimide group can occur. vectorlabs.com |

| Relative Reactivity (pH 7) | Maleimide group | Approximately 1,000 times more reactive toward a free sulfhydryl than an amine. vectorlabs.com |

| Bond Stability | Thioether bond | Forms a stable covalent linkage. thermofisher.com |

Strategies for Introduction of Azide (B81097) Tags into Biomolecules

The DBCO group of the linker reacts specifically with an azide group through a bioorthogonal reaction known as strain-promoted alkyne-azide cycloaddition (SPAAC). medchemexpress.comthermofisher.comnih.gov This copper-free click chemistry reaction is highly selective and can be performed in complex biological environments without interfering with native cellular processes. thermofisher.comnih.govnih.gov To utilize this reaction, an azide group must first be introduced into the target biomolecule. Several methods have been developed for this purpose:

Metabolic Labeling: Cells can be cultured with azide-modified sugars, such as N-azidoacetylmannosamine (ManNAz) or N-azidoacetylgalactosamine (GalNAz). nih.govnih.govsigmaaldrich.com These sugars are metabolized and incorporated into glycoproteins on the cell surface, effectively displaying azide tags. nih.govresearchgate.netresearchgate.net

Incorporation of Unnatural Amino Acids: Genetic code expansion techniques allow for the site-specific incorporation of unnatural amino acids containing azide functionalities, such as p-azido-L-phenylalanine (AzF) or N-ε-azidoacetyl-L-lysine (AzK), into proteins. nih.govrsc.orgnih.govprinceton.edu This is achieved using an engineered aminoacyl-tRNA synthetase/tRNA pair that recognizes a unique codon (e.g., an amber stop codon) introduced into the gene of interest. nih.govrsc.org

Enzymatic Modification: Specific enzymes can be used to introduce azide tags onto biomolecules. For example, N-myristoyltransferase (NMT) can attach azide-containing fatty acid analogs to the N-terminus of certain proteins. researchgate.net

Chemical Modification: Azide groups can be introduced into proteins through chemical modification of reactive amino acid side chains, such as lysines, using an aqueous diazo transfer reaction. nih.gov

| Strategy | Description | Example Azide-Containing Molecule |

|---|---|---|

| Metabolic Labeling | Cells incorporate azide-modified metabolic precursors into biomolecules. nih.govnih.govsigmaaldrich.com | N-azidoacetylmannosamine (ManNAz) nih.gov |

| Unnatural Amino Acid Incorporation | Site-specific incorporation of an amino acid with an azide side chain during protein translation. nih.govrsc.orgnih.gov | p-Azido-L-phenylalanine (AzF) nih.gov |

| Enzymatic Modification | Enzymes are used to attach azide-containing molecules to specific sites on biomolecules. researchgate.net | Azido-containing fatty acids researchgate.net |

| Chemical Modification | Direct chemical reaction to introduce azide groups onto biomolecules. nih.gov | Diazo transfer reagents nih.gov |

Sequential Orthogonal Bioconjugation Protocols

The heterobifunctional nature of this compound is ideal for sequential orthogonal bioconjugation. creative-biolabs.com This involves a two-step process where each reactive group of the linker is utilized independently. For example, a protein with a unique cysteine residue can first be reacted with the maleimide end of the linker. After purification to remove excess linker, the resulting DBCO-functionalized protein can then be reacted with a second biomolecule that has been tagged with an azide group. This sequential approach prevents the formation of unwanted homodimers and ensures the creation of a well-defined conjugate. creative-biolabs.comcovachem.com

The orthogonality of the maleimide-thiol and DBCO-azide reactions is key to the success of these protocols. The maleimide group does not react with azides, and the DBCO group does not react with thiols under typical bioconjugation conditions. This allows for precise control over the conjugation process.

Multi-Step Approaches for Complex Protein-DNA Conjugates

The creation of complex biomolecular structures, such as protein-DNA conjugates, often requires multi-step approaches where this compound can play a crucial role. A protocol has been developed where cysteine residues on a protein are first functionalized with DBCO-maleimide. nih.gov Subsequently, this DBCO-activated protein is conjugated to azide-modified DNA oligonucleotides. nih.gov This two-step method improves reaction speeds and minimizes the need for a large excess of expensive components. nih.gov Such strategies are particularly valuable in fields like single-molecule force spectroscopy, where precise and stable linkages are essential. nih.gov

Role of the Polyethylene (B3416737) Glycol (PEG2) Spacer in Conjugate Design

The short diethylene glycol (PEG2) spacer in this compound is not merely a linker but a functional component that significantly influences the properties of the resulting bioconjugate.

Mitigation of Non-Specific Interactions and Aggregation

The incorporation of a short polyethylene glycol (PEG) spacer, specifically the diethylene glycol (PEG2) unit in this compound, plays a pivotal role in mitigating non-specific interactions and reducing the propensity for aggregation of conjugated biomolecules. This hydrophilic PEG2 linker creates a hydration layer around the conjugate, which is crucial for improving solubility and stability in aqueous environments.

Non-specific binding, a common challenge in bioconjugation, arises from unwanted hydrophobic and ionic interactions between biomolecules and other surfaces or molecules. This can lead to high background signals in assays, reduced targeting efficiency, and the formation of aggregates. The PEG linker effectively masks hydrophobic domains on the surface of proteins or other biomolecules, thereby preventing these undesirable interactions. Research has shown that PEG-modified hydrogels significantly reduce non-specific protein binding, with one study reporting a 10-fold decrease in non-specific adsorption and a 6-fold increase in the specific binding signal for the target antigen. This principle of creating a hydrophilic barrier is a key advantage of using PEGylated linkers like this compound in sensitive biological applications.

Aggregation is another significant issue that can compromise the function and delivery of bioconjugates. The flexible and hydrophilic nature of the PEG2 chain helps to prevent the self-association of conjugated molecules, which can lead to the formation of inactive and potentially immunogenic aggregates. By increasing the steric bulk and creating a physical barrier, the PEG linker maintains the individuality of the conjugated species in solution. This enhancement of solubility and stability is critical for maintaining the biological activity of the final conjugate.

The table below summarizes the key functions of the PEG2 linker in mitigating these issues:

| Feature of PEG2 Linker | Mechanism of Action | Consequence in Bioconjugation |

| Hydrophilicity | Forms a hydration shell around the molecule. | Increases solubility in aqueous buffers and reduces non-specific hydrophobic interactions. |

| Flexibility | Creates steric separation between conjugated molecules. | Prevents aggregation and precipitation of the bioconjugate. |

| Biocompatibility | Generally considered biologically inert. | Reduces the immunogenicity of the resulting conjugate. |

Impact on Steric Hindrance and Accessibility of Reactive Moieties

The length and structure of a linker molecule are critical determinants of the accessibility of its reactive groups for subsequent conjugation reactions. The PEG2 spacer in this compound is designed to provide sufficient distance between the conjugated biomolecule and the terminal reactive groups (DBCO and maleimide), thereby minimizing steric hindrance.

Steric hindrance can significantly impede the efficiency of a conjugation reaction by physically blocking the approach of the reaction partner. A linker that is too short may not provide enough separation, leading to lower reaction yields and the need for harsher reaction conditions or excess reagents. The flexible, linear nature of the PEG2 linker extends the DBCO and maleimide moieties away from the surface of the biomolecule to which it is attached. This increased spatial separation enhances the accessibility of these reactive groups to their respective binding partners (an azide for the DBCO group and a thiol for the maleimide group).

For instance, in the construction of complex antibody-drug conjugates (ADCs), ensuring that the cytotoxic payload can be efficiently attached without interfering with the antibody's binding site is paramount. The PEG linker provides the necessary spacing to achieve this. Research on various PEGylated linkers has demonstrated that the ability to adjust the PEG chain length allows for precise spatial control in the final conjugate, which is indispensable for optimizing biological function.

The table below illustrates the impact of linker length on the accessibility of reactive groups:

| Linker Characteristic | Impact on Steric Hindrance | Effect on Reactive Moiety Accessibility |

| Short Linker Arm | High potential for steric hindrance from the parent biomolecule. | Reduced accessibility, potentially leading to lower conjugation efficiency. |

| PEG2 Linker Arm | Provides a flexible spacer that reduces steric clashes. | Improved accessibility of both the DBCO and maleimide groups for efficient ligation. |

| Longer PEG Linker Arm | Further minimizes steric hindrance. | Maximizes accessibility, which can be crucial for large or complex binding partners. |

Engineering Complex Conjugates Using this compound

The heterobifunctional nature of this compound, featuring two distinct and highly specific reactive groups, makes it an invaluable tool for the rational design and construction of complex, multi-component bioconjugates.

Design Principles for Multi-Component Ligand Assembly

The assembly of multi-component ligands using linkers like this compound is guided by several key principles aimed at creating stable, functional, and well-defined molecular architectures. These principles include modularity, site-specificity, and linker stability.

Modularity is a core concept where different functional units (e.g., a targeting moiety, a therapeutic agent, and an imaging agent) can be independently synthesized and then assembled in a controlled manner. Albumin-nucleic acid biomolecular drug designs exemplify this modular approach, where oligonucleotides are conjugated to a protein scaffold, followed by the annealing of complementary strands carrying different functional payloads. acs.orgau.dk This strategy allows for the flexible combination of different components to create a diverse library of conjugates for screening and optimization.

Site-specificity is crucial for generating homogeneous products with predictable properties. The ability to direct the conjugation to a specific site on a biomolecule, such as the single free thiol at cysteine 34 of recombinant human albumin, ensures that the function of other regions of the protein is not compromised. acs.org This precise control over the conjugation site minimizes interference with biological activity, such as the interaction of albumin with the neonatal Fc receptor (FcRn), which is vital for its long circulatory half-life. acs.org

Linker Stability is paramount for the integrity and efficacy of the final conjugate, particularly for in vivo applications. The thiosuccinimide bond formed from the maleimide-thiol reaction, while widely used, has been shown to have limitations in terms of stability. nih.gov Research into next-generation maleimides, such as monobromomaleimides, aims to improve the stability of this linkage. acs.org The triazole linkage formed by the strain-promoted azide-alkyne cycloaddition (SPAAC) of the DBCO group is known for its high stability. The choice of linker and the resulting chemical bonds are therefore critical design considerations.

The following table outlines these key design principles:

| Design Principle | Description | Importance in Multi-Component Assembly |

| Modularity | The ability to combine different functional units in a "plug-and-play" fashion. | Facilitates the rapid generation and screening of diverse conjugate libraries. |

| Site-Specificity | Controlled attachment of the linker to a defined position on a biomolecule. | Ensures product homogeneity and preserves the biological activity of the components. |

| Linker Stability | The robustness of the chemical bonds connecting the different components. | Critical for maintaining the integrity of the conjugate under physiological conditions. |

Strategies for Orthogonal Coupling in Advanced Architectures

Orthogonal coupling refers to the ability to perform multiple, specific chemical reactions in the same pot, sequentially or simultaneously, without any cross-reactivity between the different reactive pairs. This compound is ideally suited for such strategies due to the distinct reactivity of its maleimide and DBCO groups.

The thiol-maleimide Michael addition and the strain-promoted azide-alkyne cycloaddition (SPAAC) are two of the most widely used bioorthogonal reactions. The maleimide group reacts specifically with thiol (sulfhydryl) groups, typically found in cysteine residues of proteins, to form a stable thioether bond. lumiprobe.com Concurrently or sequentially, the DBCO group can react with an azide-functionalized molecule to form a stable triazole linkage. lumiprobe.com This dual reactivity allows for the precise and ordered assembly of complex molecular structures.

A common strategy involves a two-step sequential ligation. For example, a protein containing a free cysteine can first be reacted with the maleimide moiety of this compound. nih.gov After this initial conjugation, the now DBCO-functionalized protein can be purified and subsequently reacted with a second molecule that has been tagged with an azide. nih.gov This sequential approach provides excellent control over the assembly process and ensures the formation of the desired product.

The orthogonality of these reactions is critical. The DBCO group is stable under the conditions required for the maleimide-thiol reaction, and conversely, the maleimide group does not react with azides. This lack of cross-reactivity is the cornerstone of orthogonal coupling strategies. Studies have demonstrated the successful use of both SPAAC and thiol-maleimide reactions for the functionalization of liposomes with peptides, highlighting the potential for creating multi-functional nanocarriers. nih.govresearchgate.net

The table below summarizes the orthogonal reactions facilitated by this compound:

| Reactive Moiety | Reaction Partner | Chemical Reaction | Key Features |

| Maleimide | Thiol (e.g., from Cysteine) | Michael Addition | High specificity, proceeds under mild conditions. |

| DBCO (Dibenzocyclooctyne) | Azide | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Bioorthogonal, copper-free, highly efficient. |

By leveraging these orthogonal coupling strategies, researchers can construct sophisticated bioconjugates with precisely controlled architectures and functionalities, opening up new avenues for targeted therapeutics, advanced diagnostics, and fundamental biological studies.

Applications in Advanced Biomedical Research and Material Science

Methodological Considerations for Dbco Nhco Peg2 Maleimide Research

Analytical Characterization of Conjugates

Post-conjugation, a critical step is the thorough characterization of the reaction products to confirm the covalent linkage and quantify the efficiency of the reaction. This is typically achieved through a combination of spectroscopic and chromatographic techniques that provide both qualitative and quantitative insights.

UV-Vis spectroscopy is a straightforward and non-destructive method for monitoring the progress of both the maleimide-thiol reaction and the subsequent strain-promoted alkyne-azide cycloaddition (SPAAC). rsc.org The dibenzocyclooctyne (DBCO) group has a characteristic absorbance maximum around 309 nm. thermofisher.comresearchgate.netigem.org The consumption of the DBCO group during the "click" reaction with an azide-containing molecule leads to a decrease in this absorbance, allowing for real-time monitoring of the conjugation. rsc.orgigem.org Similarly, the maleimide (B117702) group's reaction with a thiol can be followed by monitoring the decrease in its characteristic absorbance peak, which is typically observed around 293 nm. rsc.org The formation of the stable thioether bond disrupts the conjugation of the maleimide ring, leading to this observable spectral change. rsc.org By measuring the absorbance of the reactants and products, the efficiency of the conjugation can be determined. thermofisher.com

Table 1: Spectroscopic Properties for Monitoring Conjugation

| Reactive Moiety | Typical Absorbance Maximum (λmax) | Observation Upon Reaction |

|---|---|---|

| DBCO | ~309 nm | Decrease in absorbance |

| Maleimide | ~293 nm | Decrease in absorbance |

Chromatographic methods are indispensable for purifying the final conjugate and analyzing the distribution of products.

Size-Exclusion Chromatography (SEC): This technique is often used to purify the resulting bioconjugate by separating the larger, labeled protein from smaller, unreacted DBCO-NHCO-PEG2-maleimide linkers and other low-molecular-weight reagents. vectorlabs.comnih.gov

Hydrophobic Interaction Chromatography (HIC): HIC is a powerful analytical tool, particularly in the context of antibody-drug conjugates (ADCs), for determining the drug-to-antibody ratio (DAR). tandfonline.comamericanpharmaceuticalreview.com The principle of HIC is to separate molecules based on their hydrophobicity. americanpharmaceuticalreview.com Since the DBCO moiety is notably hydrophobic, each conjugation of a DBCO-containing linker to an antibody increases the overall hydrophobicity of the protein. nih.goveventscribe.net HIC can resolve ADC species with different numbers of attached linkers, allowing for the quantification of species with zero, two, four, or more drugs per antibody. tandfonline.comamericanpharmaceuticalreview.combroadpharm.com This provides a detailed profile of the reaction's product distribution, which is a critical quality attribute for therapeutic conjugates. tandfonline.com

Table 2: Chromatographic Methods for Conjugate Analysis

| Technique | Primary Application | Principle of Separation |

|---|---|---|

| Size-Exclusion Chromatography (SEC) | Purification of conjugate from excess linker | Molecular size |

| Hydrophobic Interaction Chromatography (HIC) | Analysis of product distribution (e.g., DAR) | Hydrophobicity |

Reaction Condition Optimization

The yield and specificity of the conjugation reaction are highly dependent on the chosen reaction conditions. Optimizing parameters such as solvent, temperature, and reactant concentrations is crucial for maximizing the formation of the desired product while minimizing side reactions.

This compound, like many heterobifunctional linkers, has limited solubility in aqueous solutions. vectorlabs.cominterchim.fr Therefore, a common procedure involves first dissolving the linker in a water-miscible organic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), to create a concentrated stock solution. thermofisher.comlumiprobe.com This stock solution is then added to the biomolecule, which is typically in an aqueous buffer. thermofisher.comlumiprobe.com It is important to manage the final concentration of the organic co-solvent, as many proteins may precipitate if the concentration exceeds 10-15%. vectorlabs.cominterchim.fr

The aqueous reaction buffer should be free of thiols and azides to prevent unwanted side reactions. thermofisher.comvectorlabs.com The pH of the buffer is a critical parameter for the maleimide-thiol reaction; a pH range of 6.5-7.5 is optimal for ensuring the specific and efficient reaction of the maleimide group with sulfhydryls. vectorlabs.comaxispharm.com At pH values above 7.5, the maleimide group can undergo hydrolysis or react with primary amines, reducing the specificity of the conjugation. vectorlabs.com Commonly used buffers include phosphate-buffered saline (PBS), HEPES, and Tris, provided they are at the correct pH and do not contain interfering components. lumiprobe.comtocris.combiosyn.com

Table 3: Recommended Solvents and Buffers

| Component | Type | Purpose / Key Considerations |

|---|---|---|

| Linker Solvent | Anhydrous DMSO or DMF | Used to prepare a concentrated stock solution of the linker. thermofisher.comlumiprobe.com |

| Reaction Buffer | PBS, HEPES, Tris | Must be thiol- and azide-free; optimal pH is 6.5-7.5 for maleimide-thiol reaction. vectorlabs.combiosyn.com |

The kinetics of the maleimide-thiol conjugation are influenced by both temperature and the relative concentrations of the reactants.

Temperature and Time: The reaction can be performed under various conditions. Common protocols suggest incubating the reaction mixture for 1-2 hours at room temperature or for longer periods, such as 2-12 hours or overnight, at 4°C. thermofisher.comvectorlabs.comtocris.com Lower temperatures may be preferred to maintain the stability of sensitive proteins, though this requires a longer incubation time to achieve high yields. thermofisher.comvectorlabs.com Some protocols suggest that elevating the temperature to 25-30°C can shorten the reaction time to 1-2 hours. uzh.ch

Concentration and Molar Ratio: To drive the conjugation reaction towards completion, the DBCO-maleimide linker is typically used in molar excess relative to the thiol-containing biomolecule. biosyn.com The optimal molar excess can vary depending on the specific reactants and their concentrations, with recommendations ranging from a 2-fold to a 20-fold molar excess of the linker. tocris.combiosyn.comnih.gov For protein solutions with concentrations above 1 mg/mL, a 5- to 20-fold molar excess is a common starting point. thermofisher.com Higher molar excesses may be needed for more dilute protein solutions to achieve the desired degree of labeling. thermofisher.com

Table 4: Optimized Reaction Parameters

| Parameter | Typical Range | Rationale |

|---|---|---|

| Temperature | 4°C to 25°C | Balance between reaction kinetics and protein stability. thermofisher.comvectorlabs.com |

| Incubation Time | 1 to 12 hours (or overnight) | Longer times are needed at lower temperatures. vectorlabs.comtocris.com |

| Molar Ratio (Linker:Thiol) | 2:1 to 20:1 | Using excess linker drives the reaction to completion. thermofisher.comtocris.comnih.gov |

Strategies for Quenching Residual Reactivity

After the desired incubation period, it is often necessary to quench the reaction to deactivate any unreacted maleimide groups. interchim.fr If left unreacted, these electrophilic groups could potentially form bonds with other thiol-containing molecules, such as albumin in a biological system, leading to off-target effects. nih.gov

The quenching process typically involves adding a small molecule that contains a free thiol group. This quenching agent reacts with the excess maleimide, effectively capping it and preventing further reactions. Common quenching agents include cysteine, 2-mercaptoethanol, or dithiothreitol (B142953) (DTT). vectorlabs.comuzh.ch The quenching solution is usually added to a final concentration of 10-50 mM and incubated for a short period, such as 15-30 minutes at room temperature, to ensure all residual maleimide is consumed. interchim.fruzh.ch Following quenching, purification steps like dialysis or size-exclusion chromatography are used to remove the quenched linker and excess quenching agent. vectorlabs.com

Table 5: Common Quenching Agents for Maleimide Reactions

| Quenching Agent | Typical Final Concentration | Typical Incubation |

|---|---|---|

| Cysteine | 10-50 mM | 15-30 min at room temperature |

| 2-Mercaptoethanol (BME) | 10-50 mM | 15-30 min at room temperature |

| Dithiothreitol (DTT) | 10-50 mM | 15-30 min at room temperature |

Comparative Analysis with Other Bioorthogonal Chemistries

The utility of this compound in biological research is best understood by comparing its core reactive moiety, the dibenzocyclooctyne (DBCO) group, with other prominent bioorthogonal chemistries. The DBCO group participates in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a cornerstone of copper-free click chemistry. The selection of a bioorthogonal reaction is critical and depends on factors such as reaction kinetics, stability of the resulting conjugate, biocompatibility, and orthogonality to other chemistries.

The primary bioorthogonal reactions for comparison with SPAAC include the Inverse-Electron-Demand Diels-Alder (iEDDA) reaction, the classic Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Staudinger Ligation, and the thiol-maleimide Michael addition, which is relevant due to the maleimide functional group present on the specific compound of interest.

Kinetics

Reaction kinetics are a crucial parameter, as faster reactions are more efficient, especially when dealing with low concentrations of biomolecules in a dynamic cellular environment. nih.gov The iEDDA reaction between a tetrazine and a strained alkene, such as a trans-cyclooctene (B1233481) (TCO), is the fastest known bioorthogonal reaction, with second-order rate constants that can be several orders of magnitude higher than those for SPAAC. nih.govbroadpharm.com

SPAAC reactions involving DBCO derivatives exhibit moderate to fast kinetics, which are suitable for many labeling applications and significantly faster than the Staudinger ligation. interchim.frmdpi.com While slower than CuAAC and iEDDA, the catalyst-free nature of SPAAC is a major advantage. broadpharm.com The Staudinger ligation is noted for its slow kinetics, which can limit its utility for studying dynamic processes. acs.org

| Bioorthogonal Reaction | Typical Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |

|---|---|---|

| Inverse-Electron-Demand Diels-Alder (iEDDA) | Tetrazine + Trans-cyclooctene (TCO) | ~1 - 10⁶ |

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne + Azide (B81097) (+ Cu(I) catalyst) | ~10 - 100 |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | DBCO + Azide | ~1 - 2 |

| Staudinger Ligation | Phosphine (B1218219) + Azide | ~0.002 - 0.01 |

Biocompatibility and Orthogonality

A key advantage of the SPAAC reaction involving DBCO is its exceptional biocompatibility. biochempeg.cominterchim.fr The reaction proceeds efficiently under physiological conditions without the need for a cytotoxic copper catalyst, which is a significant limitation of CuAAC for live-cell and in vivo studies. biochempeg.comnih.gov The azide reactive partner is small and abiotic, meaning it does not interfere with native biological processes. researchgate.net

The iEDDA reaction is also catalyst-free and highly biocompatible. researchgate.net A notable feature is that SPAAC and iEDDA chemistries are mutually orthogonal; an azide will not react with a tetrazine, and a cyclooctyne (B158145) (like DBCO) will not react with a TCO dienophile. This allows for the simultaneous labeling of two different molecular targets within the same biological system. nih.govacs.org

The Staudinger ligation is also bioorthogonal and catalyst-free, but its slow rate and the potential for phosphine reagents to be oxidized can be drawbacks. acs.org The thiol-maleimide reaction, while widely used for bioconjugation, is not strictly bioorthogonal. Maleimides can react with endogenous thiols, such as cysteine residues in proteins, and the resulting thioether bond can be less stable than the triazole ring formed by click chemistry. nih.gov

Stability and Linker Properties

The product of the SPAAC reaction is a stable triazole ring, forming a robust and irreversible covalent bond. interchim.frinterchim.fr Similarly, CuAAC forms an equally stable triazole. The amide bond formed via Staudinger ligation is also highly stable. In contrast, the dihydropyridazine (B8628806) product of the iEDDA reaction may have lower stability in certain aqueous environments compared to the triazole linkage. acs.org The linkage formed by the thiol-maleimide reaction can be susceptible to retro-Michael reactions, leading to potential cleavage of the conjugate.

The this compound compound includes a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. This PEG linker is crucial as it improves the aqueous solubility of the otherwise hydrophobic DBCO moiety, reducing aggregation and enhancing its biocompatibility for use in physiological buffers. biochempeg.comaxispharm.com

| Feature | SPAAC (DBCO-Azide) | iEDDA (Tetrazine-TCO) | CuAAC (Alkyne-Azide) | Staudinger Ligation | Thiol-Maleimide Addition |

|---|---|---|---|---|---|

| Catalyst Required | No | No | Yes (Cu(I)) | No | No |

| Biocompatibility | Excellent | Excellent | Moderate (catalyst toxicity) | Good | Moderate (reacts with endogenous thiols) |

| Kinetics | Fast | Extremely Fast | Very Fast | Slow | Fast |

| Linkage Stability | Excellent (Triazole) | Good (Dihydropyridazine) | Excellent (Triazole) | Excellent (Amide) | Moderate (Thioether) |

| Orthogonality | Excellent | Excellent | Excellent | Good | Poor |

Q & A

Q. How can researchers synthesize and characterize DBCO-NHCO-PEG2-maleimide with reproducibility?

- Methodological Answer : Synthesis involves sequential conjugation of DBCO, PEG2, and maleimide groups. Purification via size-exclusion chromatography (SEC) or HPLC is critical to isolate the target compound. Characterization requires NMR (¹H, ¹³C) for structural confirmation, MALDI-TOF mass spectrometry for molecular weight validation, and UV-vis spectroscopy to quantify maleimide reactivity (λ = 280–300 nm) . Ensure purity (>95%) via HPLC and document all steps in line with journal guidelines for reproducibility .

Q. What are the standard applications of this compound in bioconjugation experiments?

- Methodological Answer : The maleimide group reacts with thiols (e.g., cysteine residues in proteins) at pH 6.5–7.5, while DBCO enables copper-free "click chemistry" with azide-modified biomolecules (e.g., glycans, oligonucleotides). For protein labeling, incubate the compound with thiol-containing proteins (1:3 molar ratio) in PBS at 4°C for 2 hours. Validate conjugation efficiency using SDS-PAGE with fluorescent imaging or Western blotting .

Q. How should this compound be stored to maintain stability during experiments?

- Methodological Answer : Store lyophilized powder at –20°C in airtight, light-protected vials. Reconstitute in anhydrous DMSO or PBS (pH 7.4) and avoid freeze-thaw cycles. Monitor maleimide degradation via Ellman’s assay (free thiol quantification) and DBCO reactivity via azide-fluorescent dye competition assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve conjugation efficiency in complex biological systems?

- Methodological Answer : Use a fractional factorial design to test variables: pH (6.5–8.0), temperature (4–37°C), molar ratios (1:1 to 1:10), and incubation time (1–24 hours). Analyze outcomes via LC-MS or fluorescence anisotropy. For in vivo applications, incorporate PEGylation stability assays under physiological conditions (e.g., serum stability tests) .

Q. What strategies mitigate steric hindrance during multi-step conjugations (e.g., dual labeling of proteins)?

- Methodological Answer : Sequential labeling is preferred: first, react DBCO with azide-modified substrates, then maleimide with thiols. Use size-exclusion chromatography to remove unreacted intermediates. Validate steric effects via Förster resonance energy transfer (FRET) or small-angle X-ray scattering (SAXS) .

Q. How should researchers analyze contradictory data in maleimide-thiol conjugation efficiency across studies?

- Methodological Answer : Cross-validate protocols by replicating studies under standardized conditions (pH, temperature). Use meta-analysis tools to compare datasets, accounting for variables like protein type (e.g., IgG vs. albumin) or buffer composition. Apply statistical models (ANOVA, t-tests) to identify outliers .

Q. What experimental approaches assess the compound’s stability under oxidative or reducing conditions?

Q. How can this compound be integrated into nanoparticle-drug delivery systems?

- Methodological Answer : Functionalize liposomes or polymeric nanoparticles via maleimide-thiol chemistry (e.g., cysteine-modified surfaces). Use DBCO to conjugate azide-tagged targeting ligands (e.g., antibodies). Validate assembly via dynamic light scattering (DLS) and in vitro cellular uptake assays .

Q. What techniques quantify reaction kinetics of DBCO-azide click chemistry in live-cell imaging?

Q. How do researchers address batch-to-batch variability in this compound synthesis?

- Methodological Answer :

Implement quality control (QC) protocols: NMR purity checks, MALDI-TOF batch comparisons, and functional validation via model reactions (e.g., azide-fluorophore conjugation). Use design of experiments (DoE) to identify critical synthesis parameters (e.g., reaction time, solvent purity) .

Methodological Resources

- Data Analysis : Apply tools like GraphPad Prism or Python’s SciPy for statistical modeling. Follow NEMSIS data element labeling standards for reproducibility .

- Literature Review : Use PICO frameworks to structure research questions and systematic reviews .

- Experimental Design : Adopt FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for hypothesis formulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.